molecular formula C9H10O4 B1329482 2,5-Dimethoxybenzoic acid CAS No. 2785-98-0

2,5-Dimethoxybenzoic acid

Cat. No.: B1329482
CAS No.: 2785-98-0
M. Wt: 182.17 g/mol
InChI Key: NYJBTJMNTNCTCP-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

2,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

2,5-Dimethoxybenzoic acid: primarily interacts with specific molecular targets within the body.

Pharmacokinetics:

These pharmacokinetic properties impact the compound’s bioavailability and overall efficacy .

Result of Action:

The molecular and cellular effects of This compound remain an area of ongoing investigation. It could potentially modulate cellular processes, gene expression, or signaling cascades, but further studies are necessary to confirm these hypotheses .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, may influence the compound’s stability, efficacy, and overall action.

Safety and Hazards

When handling 2,5-Dimethoxybenzoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment is advised. It should be stored in a well-ventilated place with the container kept tightly closed . In case of contact with skin or eyes, immediate washing with plenty of water is recommended .

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used as an intermediate in the synthesis of galbulimima alkaloid GB 13 . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in methylation and demethylation processes, influencing the activity of these enzymes and the overall reaction pathway.

Cellular Effects

This compound has been shown to exhibit antifungal activity, particularly against postharvest pathogens of strawberry fruits . It inhibits spore germination and mycelial growth of fungi such as Botrytis cinerea and Rhizopus stolonifer. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal growth and development of fungal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antifungal activity without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo oxidative deamination to produce metabolites such as 4-bromo-2,5-dimethoxybenzoic acid . These metabolic processes are facilitated by enzymes such as monoamine oxidase, which catalyzes the deamination reaction. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxybenzoic acid can be synthesized through several methods. One common method involves the formylation of 1,4-dimethoxybenzene to obtain 2,5-dimethoxybenzaldehyde, followed by reduction to 2,5-dimethoxybenzyl alcohol. The alcohol is then brominated to form 2-bromomethyl-1,4-dimethoxybenzene, which is finally reacted with magnesium or butyl lithium and carbon dioxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound undergoes a Friedel-Crafts alkylation reaction with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution to produce 4-isopropyl-3,5-dimethoxybenzoic acid, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,5-Dimethoxybenzoic acid can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

2,5-dimethoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJBTJMNTNCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID10182164
Record name 2,5-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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CAS No.

2785-98-0
Record name 2,5-Dimethoxybenzoic acid
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Record name 2,5-Dimethoxybenzoic acid
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Record name 2,5-Dimethoxybenzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 7.05 g. (0.042 mole) of 5-methoxysalicyclic acid, 34.4 g. (0.2 mole) of methyl benzenesulfonate, 4.8 g. (0.2 mole) of sodium hydride and 100 ml. of N,N-dimethylformamide was heated at 125° C. for 16 hours, then poured into water. The mixture was extracted with diethyl ether and the extracts washed thrice with 200 ml. portions of 5N sodium hydroxide solution. The extracts were dried over magnesium sulfate, then evaporated to provide a residue which was dissolved in 100 ml. of ethanol and 100 ml. of 1N sodium hydroxide solution. The resulting solution was heated at reflux for 3 hours, then acidified with hydrochloric acid. The resulting solution was extracted with 200 ml. of diethyl ether. The extracts were washed with water, then dried. Evaporation provided 2,5-dimethoxybenzoic acid, m.p. 80°-85° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 2,5-Dimethoxybenzoic acid and what is known about its geometry?

A1: this compound (C₉H₁₀O₄) has a nearly planar structure. The molecule features a benzene ring with a carboxylic acid group and two methoxy groups substituted at the 2 and 5 positions. Steric interactions influence the geometry, pushing the methyl groups and the carboxylic acid group slightly out of the plane of the benzene ring [].

Q2: Does this compound form hydrogen bonds?

A2: Yes, this compound exhibits an unusual intramolecular hydrogen bond. This bond forms between the oxygen atom of the methoxy group at the 2-position and the carboxylic acid group. The bond distances and angle have been determined as follows: O···O = 2.547(2) Å and O–H···O = 154(3)° [].

Q3: Can this compound be used as a starting material in organic synthesis?

A3: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be transformed into monoalkyl derivatives of 7,7,8,8-tetracyano-p-quinodimethane []. It can also be used in the synthesis of anthracene derivatives [], the phytoalexin orchinol [, ], and the Galbulimima alkaloid GB 13 [].

Q4: What is a key reaction this compound can undergo that is relevant to its use in synthesis?

A4: Reductive alkylation is a key reaction that this compound can undergo. This reaction is particularly useful for the synthesis of complex molecules. For instance, reductive alkylation with 2-(3',5'-dimethoxyphenyl)ethyl iodide is a key step in the synthesis of orchinol [].

Q5: Are there any applications of this compound in analytical chemistry?

A5: Yes, this compound can be used as a standard for the analysis of phenolic compounds in plants. A solid-phase extraction (SPE) procedure coupled with high-performance liquid chromatography (HPLC) has been developed to quantify this compound alongside other phenolics. This method enables researchers to investigate the accumulation of metabolites within various metabolic pathways, including the phenylpropanoid, shikimate, and polyketide pathways [].

Q6: Has this compound been found in natural sources?

A6: Yes, this compound has been isolated from the stems and leaves of Nauclea officinalis, a plant known for its medicinal properties [].

Q7: Have any metal complexes incorporating this compound been synthesized?

A7: While specific details are limited in the provided abstracts, one study mentions the synthesis and investigation of the physicochemical properties of a gadolinium(III) complex with this compound []. This suggests potential applications in areas like contrast agents or luminescent materials.

Q8: What is known about the biological activity of derivatives of this compound?

A8: Derivatives of this compound, particularly those containing the 1,3,4-oxadiazole moiety, have shown promising anticancer and antifungal activities. For example, compound 9i (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) exhibited significant activity against MDA231 breast cancer cells []. Additionally, this compound itself displays antifungal activity against postharvest strawberry fruit pathogens [].

Q9: Have any studies explored the potential of this compound metabolites to treat diseases?

A9: Yes, studies on mangiferin, a natural glucosyl xanthone, and its metabolites have revealed potential applications in treating hyperuricemia (high uric acid levels in the blood). While mangiferin itself has low oral bioavailability, its metabolite 1,3,6,7-tetrahydroxyxanthone (compound 2), synthesized using this compound as a starting material, exhibited significant inhibitory activity on xanthine oxidase, an enzyme involved in uric acid production []. Both mangiferin and compound 2 reduced serum urate levels in hyperuricemic mice, suggesting a potential therapeutic role for this compound-derived compounds in managing hyperuricemia [].

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